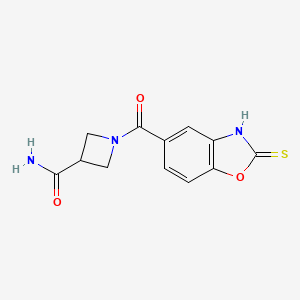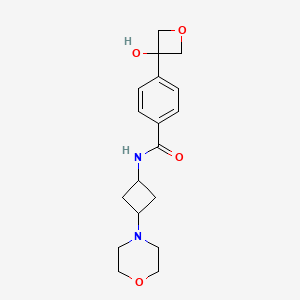
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound inhibits bacterial growth by disrupting the bacterial cell membrane. Furthermore, this compound has been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to inhibit bacterial growth and has potential as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity, making it a safer option for lab experiments. However, one of the limitations of using this compound is its solubility issues, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide. One potential direction is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research can be conducted to improve the solubility of this compound, making it easier to work with in lab experiments. Furthermore, the antibacterial properties of this compound can be studied further to determine its potential as an antibacterial agent. Finally, the mechanism of action of this compound can be further elucidated to better understand its potential applications in medicine.
Conclusion
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide is a chemical compound that has potential applications in the field of medicine. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research can be conducted to develop this compound as a therapeutic agent for various diseases and to improve its solubility for use in lab experiments.
Synthesemethoden
The synthesis of 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzoxazole with thiosemicarbazide in the presence of acetic acid to form 2-(1,3-benzoxazol-2-yl)hydrazinecarbothioamide. This compound is then reacted with ethyl chloroacetate to form 2-(1,3-benzoxazol-2-yl)-N-(ethoxycarbonyl)hydrazinecarbothioamide. The final step involves the reaction of this compound with ethyl chloroformate and triethylamine to form 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide has potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial properties and has shown effectiveness against various bacterial strains. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential for treating inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-10(16)7-4-15(5-7)11(17)6-1-2-9-8(3-6)14-12(19)18-9/h1-3,7H,4-5H2,(H2,13,16)(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFGTZHGVTGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OC(=S)N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)
![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)

![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)
![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)
